2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13698622
InChI: InChI=1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(15-5)9-7-10/h6-9H,1-5H3/i5D3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC
Molecular Formula: C13H19BO3
Molecular Weight: 237.12 g/mol

2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13698622

Molecular Formula: C13H19BO3

Molecular Weight: 237.12 g/mol

* For research use only. Not for human or veterinary use.

2-(4-(Methoxy-D3)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C13H19BO3
Molecular Weight 237.12 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-[4-(trideuteriomethoxy)phenyl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)10-6-8-11(15-5)9-7-10/h6-9H,1-5H3/i5D3
Standard InChI Key VFIKPDSQDNROGM-VPYROQPTSA-N
Isomeric SMILES [2H]C([2H])([2H])OC1=CC=C(C=C1)B2OC(C(O2)(C)C)(C)C
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 1,3,2-dioxaborolane core stabilized by two geminal methyl groups at the 4- and 5-positions. The boron atom is bonded to a phenyl ring substituted with a trideuterated methoxy group (-OCD3) at the para position. This deuterium labeling distinguishes it from its non-deuterated analog, 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and enhances its utility in isotopic tracing .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC13H19BO3
Molecular Weight237.12 g/mol
CAS Number (Deuterated)2368223-83-8
Isotopic Enrichment98 atom % D
SMILES Notation[2H]C([2H])([2H])OC1=CC=C(C=C1)B2OC(C)(C)C(C)(C)O2

Spectroscopic Characteristics

The deuterated methoxy group introduces distinct NMR spectral features. In 1^1H NMR, the -OCD3 group suppresses signals from the methyl protons, simplifying spectral interpretation in complex reaction mixtures. The 11^{11}B NMR chemical shift typically appears near 30 ppm, consistent with tetracoordinated boron in dioxaborolanes.

Synthesis and Manufacturing

Conventional Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Deuteration of 4-Methoxyphenylboronic Acid:
    Reaction of 4-hydroxyphenylboronic acid with deuterated methanol (CD3OD) under acidic conditions yields 4-(methoxy-D3)phenylboronic acid.

  • Esterification with Pinacol:
    The boronic acid is treated with pinacol (2,3-dimethyl-2,3-butanediol) in anhydrous tetrahydrofuran (THF) under reflux, forming the dioxaborolane ring .

Table 2: Representative Synthesis Conditions

ParameterValueSource
Reaction Temperature80–100°C (THF reflux)
CatalystNone (spontaneous cyclization)
Yield70–85%

Recent Methodological Advances

A palladium-catalyzed borylation strategy using sulfuryl fluoride (SO2F2) activation has emerged as an alternative route. This method involves:

  • Fluoride-Mediated Activation:
    Phenols are converted to fluorosulfates using SO2F2, enhancing their electrophilicity .

  • Cross-Coupling with Bis(pinacolato)diboron (B2Pin2):
    The activated intermediate reacts with B2Pin2 in the presence of PdCl2/XPhos catalyst, yielding the boronic ester .
    While this approach is primarily validated for non-deuterated substrates, its applicability to deuterated analogs like 2-(4-(methoxy-D3)phenyl)-dioxaborolane remains under investigation .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s stability and reactivity make it a preferred partner in Suzuki-Miyaura reactions, enabling the construction of biaryl motifs. For example:
Ar-B(dioxaborolane)+Ar’-XPd catalystAr-Ar’+By-products\text{Ar-B(dioxaborolane)} + \text{Ar'-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{By-products}
Deuteration at the methoxy group allows precise tracking of coupling efficiency via mass spectrometry or 2^2H NMR .

Isotopic Labeling Studies

In pharmacokinetic research, the deuterated methoxy group serves as a non-radioactive tracer. Metabolic pathways of drug candidates incorporating this moiety can be elucidated by monitoring deuterium retention in vivo.

Analytical and Mechanistic Insights

NMR Spectroscopy

The -OCD3 group eliminates 1^1H signals from the methoxy protons, reducing spectral overlap in 1^1H NMR. This is particularly advantageous in analyzing crude reaction mixtures or complex natural products.

Reaction Kinetics

Deuterium kinetic isotope effects (KIE) studies using this compound have revealed:

  • Primary KIE (kH/kDk_H/k_D): 2.5–3.0 for oxidative addition steps in Pd-catalyzed couplings.

  • Solvent Isotope Effects: Deuteration alters reaction rates in protic solvents like methanol-D4.

Recent Research Developments

Catalytic Borylation Techniques

The SO2F2-mediated method (Chen et al., 2023) offers a scalable alternative to traditional routes, though challenges persist in adapting it to deuterated substrates .

Material Science Applications

Preliminary studies suggest utility in synthesizing deuterated liquid crystals for optoelectronic devices, leveraging the compound’s aromatic and isotopic properties .

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